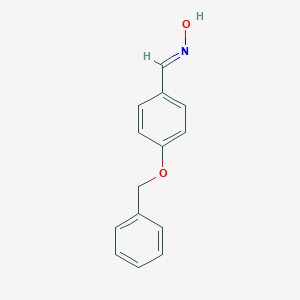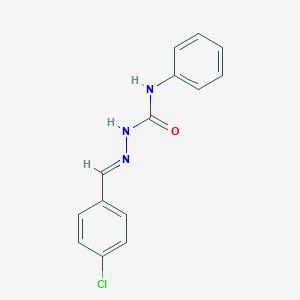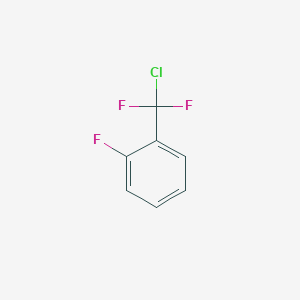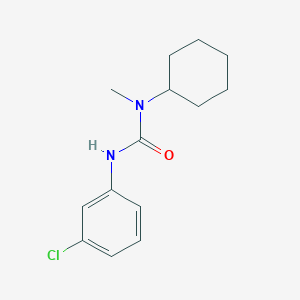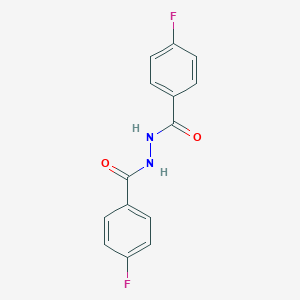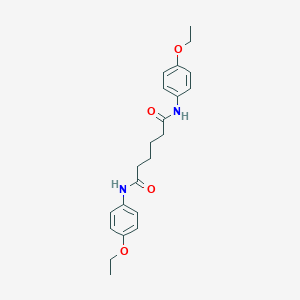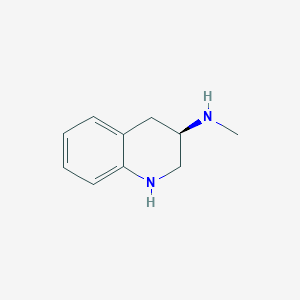![molecular formula C14H21NO B185563 [2-(1-Azepanylmethyl)phenyl]methanol CAS No. 356539-02-1](/img/structure/B185563.png)
[2-(1-Azepanylmethyl)phenyl]methanol
説明
“[2-(1-Azepanylmethyl)phenyl]methanol” is a chemical compound with the CAS Number: 356539-02-1 . It has a molecular formula of C14 H21 N O and a molecular weight of 219.33 .
Physical And Chemical Properties Analysis
“[2-(1-Azepanylmethyl)phenyl]methanol” is a solid at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
Research & Development Tools
Fluid Management in Bioprocessing : [2-(1-Azepanylmethyl)phenyl]methanol is relevant in the context of fluid management solutions in bioprocessing. This involves the use of peristaltic pumps and aseptic fluid transfer solutions, which are critical for bioprocessing manufacturers aiming to meet their research and production goals. Such equipment is essential for the precise and safe handling of various chemicals, including [2-(1-Azepanylmethyl)phenyl]methanol, during different stages of scientific experimentation and production (VWR
).
Supporting Laboratory Workflows : This compound is also a part of the broader spectrum of laboratory chemicals used in diverse scientific research areas. It can be used in conjunction with laboratory instruments and techniques such as chromatography, mass spectrometry, spectrophotometry, and various other cell biology processes. These applications underline the importance of [2-(1-Azepanylmethyl)phenyl]methanol in supporting a wide range of R&D initiatives, from life science research to organic synthesis (VWR
).
Application in Synthesis and Biological Studies
Synthesis of PDTM Analogues : [2-(1-Azepanylmethyl)phenyl]methanol is involved in the synthesis of certain PDTM analogues. These analogues are synthesized through a process involving 2,3-dimercapto-1-propanol and an appropriate benzaldehyde, followed by purification using silica-gel column chromatography. This synthesis forms the basis for further biological studies and applications (DDDT
).
Inhibition of Mushroom Tyrosinase : The synthesized PDTM analogues, which involve [2-(1-Azepanylmethyl)phenyl]methanol, have been tested for their inhibitory effects on mushroom tyrosinase. This is a significant area of study in biochemistry, as tyrosinase inhibitors are crucial in various biomedical and cosmetic applications, such as in the treatment of hyperpigmentation disorders. The study of these compounds contributes to our understanding of enzyme inhibition and has potential therapeutic applications (DDDT
).
特性
IUPAC Name |
[2-(azepan-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,16H,1-2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNZOERCZGLXGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356783 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195204 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[2-(1-Azepanylmethyl)phenyl]methanol | |
CAS RN |
356539-02-1 | |
| Record name | [2-(1-azepanylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



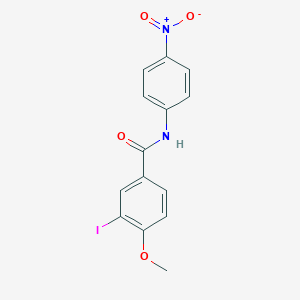
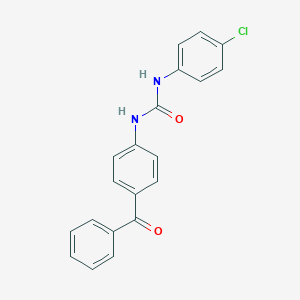
![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)
